N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of several functional groups, including a dimethylamino group, a furan ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan ring and the dimethylamino group. The final step involves the formation of the sulfanylacetamide linkage.
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Dimethylamino Group Addition: This step typically involves the alkylation of an aniline derivative with dimethyl sulfate or a similar reagent.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the intermediate compound with a suitable thiol and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Cyclization: Intramolecular reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are often employed.
Cyclization: Acid or base catalysts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)phenyl]acetamide: Lacks the triazole and furan rings, making it less complex and potentially less versatile.
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the dimethylamino group, which may reduce its ability to interact with certain biological targets.
N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]acetamide: Lacks the sulfanyl group, which could affect its reactivity and stability.
Uniqueness
The combination of the dimethylamino group, furan ring, triazole ring, and sulfanyl group in N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide makes it unique among similar compounds. This unique structure allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-21(2)13-8-6-12(7-9-13)18-15(23)11-25-17-20-19-16(22(17)3)14-5-4-10-24-14/h4-10H,11H2,1-3H3,(H,18,23) |
InChI Key |
BPGCIWCLDCVKRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CO3 |
Origin of Product |
United States |
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